molecular formula C7H13N5 B13219456 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13219456
M. Wt: 167.21 g/mol
InChI Key: RNJFPLPJNNUIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine is a chemical compound offered for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. This compound features a 1,2,4-triazol-5-amine core, a scaffold of significant interest in medicinal chemistry due to its versatile pharmacological potential. Structurally related 1,2,4-triazol-5-amines have been identified as key synthons in the development of covalent, reversible inhibitors of serine proteases, most notably blood coagulation Factor XIIa (FXIIa) and thrombin . The inhibition of these enzymes is a promising strategy for the development of novel, safer anticoagulant therapies. FXIIa inhibition, in particular, is a compelling target because it is associated with pathological thrombosis but plays a negligible role in normal hemostasis, suggesting a potential to prevent blood clots without increasing the risk of bleeding . Researchers can utilize this compound to explore structure-activity relationships (SAR) within this class of molecules, investigating how the pyrrolidin-2-yl substituent influences binding affinity and selectivity towards enzymatic targets. Beyond anticoagulation, the 1,2,4-triazole scaffold is found in compounds investigated for a wide range of other biological activities, including use as building blocks for peptide labeling and the development of elastase inhibitors, highlighting its utility in diverse research programs . This product is designed for use by qualified scientists in controlled laboratory settings.

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-2-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H13N5/c1-12-7(8)10-6(11-12)5-3-2-4-9-5/h5,9H,2-4H2,1H3,(H2,8,10,11)

InChI Key

RNJFPLPJNNUIGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CCCN2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Reaction Conditions and Optimization

The synthesis involves initial formation of N-guanidinosuccinimide (2) via reaction of succinic anhydride with aminoguanidine, followed by microwave-assisted nucleophilic ring opening with amines. The optimized conditions for nucleophilic attack and cyclization are summarized in Table 1.

Entry Solvent Temperature (°C) Time (min) Yield (%) Notes
1 Ethanol 180 25 27 Initial trial; low yield, simple filtration
2 Acetonitrile 170 25 45 Improved yield; solvent screening
3 Acetonitrile 170 25 58 Optimized yield; reaction at 170°C

Note: Microwave irradiation facilitates rapid heating, leading to higher yields and cleaner products.

Scale-Up and Scope

The optimized conditions enable synthesis on a 1–10 mmol scale, with yields ranging from 58% to 73% depending on the amine used. The scope includes primary, secondary, and aromatic amines, with limitations observed for less nucleophilic aromatic amines such as aniline.

Alternative Pathway Using N-Arylsuccinimides

Strategy

To overcome nucleophilicity limitations, an alternative route involves reacting N-phenylsuccinimide (4a) with aminoguanidine hydrochloride under microwave irradiation, promoting ring opening and subsequent cyclization to form the desired triazole derivative. This pathway is detailed in Scheme 1.

Reaction Conditions

Entry Solvent Temperature (°C) Time (min) Yield (%) Remarks
1 Ethanol 170 50 23 Lower yield; optimization necessary
2 Methanol 170 50 54 Better yield; solvent effect noted
3 Ethanol + KOH 180 15 58 Highest yield; one-pot microwave synthesis

Note: The presence of potassium hydroxide enhances the nucleophilic attack, increasing yields.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave irradiation significantly reduces reaction times and enhances yields. Key parameters include:

Data Summary of Microwave Optimization

Compound Scale (mmol) Solvent Temp (°C) Time (min) Yield (%) Method
1 1 Acetonitrile 170 25 58 Pathway A
2 10 Ethanol 170 50 73 Pathway B

Notes on Tautomerism and Purification

The synthesized compounds exhibit tautomerism among amino and imino forms, influencing their reactivity and spectral properties. NMR spectroscopy and X-ray crystallography are employed for structural confirmation and tautomeric analysis.

Summary of Key Findings

  • Microwave-assisted synthesis offers rapid, high-yield routes for compound preparation.
  • Nucleophilic ring opening of succinimide derivatives is effective when employing nucleophiles with sufficient nucleophilicity.
  • Alternative pathways via N-arylsuccinimides expand scope, especially for aromatic amines.
  • Reaction optimization involves solvent choice, temperature, reaction time, and base addition.
  • Structural analyses confirm the tautomeric forms and molecular packing, critical for understanding biological activity.

Chemical Reactions Analysis

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives react with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted triazoles and pyrrolidines.

Scientific Research Applications

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Solubility : Pyrrolidinyl and pyridyl groups (cyclic amines) may improve aqueous solubility compared to aromatic (naphthyl) or aliphatic (isopropyl) substituents .
  • Biological Activity : Bulky naphthyl groups correlate with anticancer activity, while electron-withdrawing groups (e.g., nitro, dichlorophenyl) enhance receptor antagonism or energetic performance .
  • Thermal Stability : Nitro and tetrazole substituents (HANTT) increase thermal stability, critical for energetic materials .

Biological Activity

1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine, also known as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a pyrrolidine ring and a triazole moiety, which may contribute to its diverse pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H13N5
  • Molecular Weight : 203.67 g/mol
  • CAS Number : 2230789-70-3

Biological Activity Overview

The biological activities of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine include antimicrobial, anticancer, and enzyme inhibition properties. These activities are largely attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism : The nitrogen atoms in the triazole ring facilitate interactions with microbial enzymes, potentially disrupting their function.
  • Case Study : A derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has shown promise as an anticancer agent:

  • Mechanism : It is believed to inhibit key enzymes involved in cancer cell proliferation.
  • Research Findings : In vitro studies have reported cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values suggesting significant antiproliferative activity .

The biological effects of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine are mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as human methionine aminopeptidase type 2 (hMetAP2), which is implicated in tumor growth .
  • Signal Transduction Modulation : It may influence signaling pathways that regulate cell survival and apoptosis.

Research Applications

The compound is utilized in various research contexts:

  • Drug Development : As a scaffold for synthesizing novel therapeutic agents.
  • Material Science : Its unique chemical structure is explored for developing new materials with specific properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
PyrrolidineSimple cyclic amineLimited activity
TriazoleFive-membered ringAntifungal properties
1-Methyl TriazoleCombines pyrrolidine and triazoleEnhanced antimicrobial and anticancer properties

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